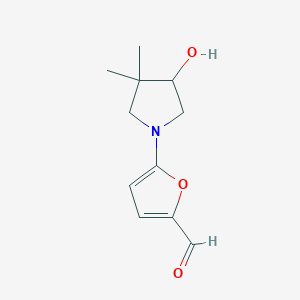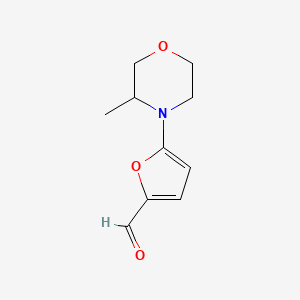
D-Myo-inositol1,4-bis-phosphatetripotassiumsalt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Myo-inositol1,4-bis-phosphatetripotassiumsalt: is a chemical compound derived from inositol, a type of sugar alcohol. Inositol phosphates are important in various biological processes, including cell signaling and regulation of cellular activities. The tripotassium salt form enhances its solubility and stability in aqueous solutions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Myo-inositol1,4-bis-phosphatetripotassiumsalt typically involves the phosphorylation of myo-inositol. This can be achieved through chemical or enzymatic methods. Chemical synthesis often uses reagents like phosphorus oxychloride or phosphoric acid under controlled conditions to introduce phosphate groups at specific positions on the inositol ring.
Industrial Production Methods
Industrial production may involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. Enzymatic methods using specific kinases can also be employed for more selective phosphorylation.
化学反应分析
Types of Reactions
Oxidation: D-Myo-inositol1,4-bis-phosphatetripotassiumsalt can undergo oxidation reactions, particularly at the hydroxyl groups on the inositol ring.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products depend on the type of reaction and the specific reagents used. For example, oxidation may yield inositol phosphates with additional oxygen-containing groups, while substitution can introduce new functional groups.
科学研究应用
D-Myo-inositol1,4-bis-phosphatetripotassiumsalt has various applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other inositol phosphates and related compounds.
Biology: Plays a role in cell signaling pathways, particularly in the regulation of calcium ions and other cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions like bipolar disorder and polycystic ovary syndrome (PCOS).
Industry: Utilized in the formulation of certain pharmaceuticals and dietary supplements.
作用机制
The compound exerts its effects primarily through its role in cell signaling pathways. It can act as a secondary messenger, modulating the activity of various enzymes and proteins involved in cellular regulation. The phosphate groups are crucial for its interaction with molecular targets, such as kinases and phosphatases.
相似化合物的比较
Similar Compounds
- D-Myo-inositol1,3,4,5-tetrakisphosphate
- D-Myo-inositol1,4,5-trisphosphate
- D-Myo-inositol1,2,3,4,5,6-hexakisphosphate
Uniqueness
D-Myo-inositol1,4-bis-phosphatetripotassiumsalt is unique due to its specific phosphorylation pattern, which influences its biological activity and solubility. Compared to other inositol phosphates, it may have distinct roles in cell signaling and different applications in research and industry.
属性
分子式 |
C8H15K3O10P2 |
|---|---|
分子量 |
450.44 g/mol |
IUPAC 名称 |
tripotassium;hydroxy-[[(2S,3S,5R,6S)-2,3,5,6-tetrahydroxy-4-(phosphonatomethyl)cyclohexyl]methyl]phosphinate |
InChI |
InChI=1S/C8H18O10P2.3K/c9-5-3(1-19(13,14)15)6(10)8(12)4(7(5)11)2-20(16,17)18;;;/h3-12H,1-2H2,(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t3?,4?,5-,6-,7-,8+;;;/m0.../s1 |
InChI 键 |
FCGHQJJKCUNKDZ-WKQZQIPTSA-K |
手性 SMILES |
C(C1[C@@H]([C@H](C([C@H]([C@H]1O)O)CP(=O)([O-])[O-])O)O)P(=O)(O)[O-].[K+].[K+].[K+] |
规范 SMILES |
C(C1C(C(C(C(C1O)O)CP(=O)([O-])[O-])O)O)P(=O)(O)[O-].[K+].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13152846.png)


![3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13152866.png)


![N,N,5-Trimethylbenzo[d]isoxazol-3-amine](/img/structure/B13152871.png)
![3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol](/img/structure/B13152885.png)



![tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B13152926.png)
